molecular formula C12H11F2NOS B2815445 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone CAS No. 2034455-31-5

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone

Cat. No.: B2815445
CAS No.: 2034455-31-5
M. Wt: 255.28
InChI Key: WCKYVEJZGQCTSS-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone is a bicyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within its [2.2.1] bicyclo framework.

Properties

IUPAC Name

(3,4-difluorophenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NOS/c13-10-2-1-7(3-11(10)14)12(16)15-5-9-4-8(15)6-17-9/h1-3,8-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKYVEJZGQCTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable thia-azabicyclo precursor with a difluorophenylmethanone derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process and ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl ring, using reagents such as halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halides (e.g., bromine or chlorine) in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The difluorophenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor or activator of its targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Table 1: Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight Key Substituents Bicyclo System
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone (Target) C₁₃H₁₃F₂NOS 281.32 (calc.) 3,4-Difluorophenyl methanone [2.2.1] thia-azabicyclo
2-Cyclohexyl-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one (BK81521) C₁₃H₂₁NOS 239.38 Cyclohexyl ethanone [2.2.1] thia-azabicyclo
(2S,5R,6R)-6-...-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (PF 43) C₂₀H₂₄N₃O₆S 434.49 Carboxylic acid, hydroxyphenyl, penicillin core [3.2.0] thia-azabicyclo

Key Observations :

  • The target compound and BK81521 share the same [2.2.1] bicyclo system but differ in substituents: the former has a fluorinated aryl group, while BK81521 features a cyclohexyl group. This substitution impacts molecular weight (281.32 vs. 239.38) and likely alters solubility and steric interactions.
  • The penicillin derivative () has a larger [3.2.0] bicyclo system with additional functional groups (carboxylic acid, hydroxyphenyl), contributing to its antibiotic activity.

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data
Compound Solubility (Predicted) Crystallinity Stability Research Use Case
Target Compound Moderate (fluorinated) Not reported Likely stable Medicinal chemistry lead
BK81521 Low (lipophilic) Not tested Stable at RT Synthetic intermediate
Penicillin Derivative (PF 43) High (polar groups) Meets USP 〈695〉 Sensitive to hydrolysis Antibiotic API

Key Observations :

  • Fluorination in the target compound may improve membrane permeability compared to BK81521’s cyclohexyl group.
  • The penicillin derivative’s crystallinity and purity are rigorously tested per pharmacopeial standards, unlike the other compounds.

Biological Activity

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone can be represented as follows:

  • IUPAC Name : 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone
  • Molecular Formula : C12H12F2NOS
  • Molecular Weight : 251.29 g/mol

This compound features a bicyclic system that includes a sulfur atom and a nitrogen atom, contributing to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-thia-5-azabicyclo[2.2.1]heptane derivatives exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections .

Neurological Implications

Research indicates that the bicyclic structure may interact with neurotransmitter systems, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). This interaction could lead to therapeutic effects in conditions such as Alzheimer’s disease and other neurodegenerative disorders .

Case Studies

  • Study on γ-secretase Inhibition :
    A study evaluated the inhibitory effects of various compounds on γ-secretase, an enzyme implicated in Alzheimer's disease pathology. The results suggested that derivatives of the bicyclic structure could effectively inhibit this enzyme, leading to decreased amyloid-beta production .
  • Antidepressant-like Effects :
    In animal models, related compounds have demonstrated antidepressant-like effects through modulation of serotonergic and noradrenergic systems, indicating potential for developing new antidepressants based on this scaffold .

The biological activity of 2-thia-5-azabicyclo[2.2.1]heptan derivatives is believed to be mediated through several mechanisms:

  • Receptor Modulation : Interaction with nAChRs may enhance synaptic transmission and plasticity.
  • Enzyme Inhibition : Compounds may inhibit enzymes like γ-secretase, altering amyloid precursor protein processing.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
2-Thia-5-azabicyclo[2.2.1]heptaneAntimicrobialVarious bacterial strains
3-(4-Difluorophenyl)-methanoneγ-secretase inhibitorAlzheimer’s disease
2-Azabicyclo[2.2.1]heptaneAntidepressant-likeSerotonin receptors

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